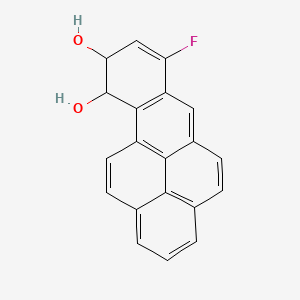
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of interest due to its structural similarity to other PAHs, which are known for their environmental persistence and potential biological activity. The addition of a fluorine atom and the presence of diol groups make this compound unique and potentially useful for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol typically involves multi-step organic reactions. One common approach is the fluorination of 9,10-dihydrobenzo(a)pyrene-9,10-diol. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol groups to other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: Investigated for its potential biological activity, including interactions with enzymes and DNA.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol involves its interaction with biological molecules. The compound can bind to DNA, potentially causing mutations or other genetic changes. It can also interact with enzymes, affecting their activity and leading to various biochemical effects. The presence of the fluorine atom and diol groups can influence the compound’s binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: A well-known PAH with significant environmental and biological impact.
9,10-Dihydrobenzo(a)pyrene-9,10-diol: The non-fluorinated analog of the compound.
7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: Another derivative with different functional groups.
Uniqueness
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for studying the effects of fluorination on PAHs and exploring new applications in various fields .
Properties
CAS No. |
83768-94-9 |
|---|---|
Molecular Formula |
C20H13FO2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
7-fluoro-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H13FO2/c21-15-9-16(22)20(23)19-13-7-6-11-3-1-2-10-4-5-12(8-14(15)19)18(13)17(10)11/h1-9,16,20,22-23H |
InChI Key |
JUIJSYFVSJYFGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5F)O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















